7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Description
Chemical Structure: The compound features a dihydroquinazolin-5(6H)-one core substituted at position 7 with a 4-methoxyphenyl group and at position 2 with a [2-(morpholin-4-yl)ethyl]amino moiety (Fig. 1). Its molecular formula is C21H26N4O3, with a molar mass of 382.46 g/mol .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-17-4-2-15(3-5-17)16-12-19-18(20(26)13-16)14-23-21(24-19)22-6-7-25-8-10-28-11-9-25/h2-5,14,16H,6-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAUKCZAKOJPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. Common starting materials include 4-methoxyaniline and 2-chloroquinazolinone. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, base catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, these compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one” likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Features :
- 2-{[2-(Morpholin-4-yl)ethyl]amino}: The morpholine ring improves water solubility due to its polar oxygen atom, while the ethylamine linker may facilitate hydrogen bonding .
- Dihydroquinazolinone Core: Provides a planar structure conducive to binding enzyme active sites or receptors.
This compound is of interest in medicinal chemistry for its balanced lipophilicity and solubility, making it a candidate for further pharmacological evaluation.
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Trends and Research Findings
Substituent Effects on Solubility: The morpholine-containing target compound exhibits superior solubility compared to analogs with non-polar substituents (e.g., 4-tert-butylphenyl in ). Morpholine’s oxygen atom facilitates hydrogen bonding with water . Piperazine derivatives (e.g., ) show comparable solubility due to their nitrogen-rich structure but may exhibit stronger receptor affinity due to additional hydrogen-bonding sites.
Bulky substituents (e.g., 4-tert-butylphenyl in ) introduce steric hindrance, which could limit access to hydrophobic binding pockets.
Pharmacological Implications: The target compound’s 4-methoxyphenyl group balances electronic effects and steric bulk, making it versatile for interactions with both polar and non-polar regions of targets. Analogs with furylmethylamino () or styryl () groups may exhibit enhanced π-π stacking in protein binding sites but face challenges in bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
